molecular formula C8H8BrIO B1392948 4-Bromo-2-ethoxy-1-iodobenzene CAS No. 943742-29-8

4-Bromo-2-ethoxy-1-iodobenzene

Cat. No. B1392948
Key on ui cas rn: 943742-29-8
M. Wt: 326.96 g/mol
InChI Key: PVWXWVPXFCPJNO-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a solution of 62B (2.5 g, 1.2 mmol) in acetonitrile (30 mL) at 0° C. was added dropwise a solution of iodine (6 g, 2.4 mmol), and t-BuONO (1.44 g, 1.4 mmol) in acetonitrile (100 mL) over 30 min and stirred 1.5 h. The mixture was quenched with aqueous Na2SO3 while maintaining the temperature <10° C. After stirring 1 h the mixture was extracted with hexane (3×100 mL). The combined organics were dried (MgSO4) before concentrating in vacuo and the residue was purified by flash chromatography (0-5% EtOAc/Hexane) to afford 62C (2 g, 53%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.03 Hz, 4 H) 4.06 (q, J=7.03 Hz, 2 H) 6.83 (dd, J=8.35, 1.76 Hz, 1 H) 6.90 (d, J=2.20 Hz, 1 H) 7.59 (d, J=8.35 Hz, 1 H).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([O:9][CH2:10][CH3:11])[CH:3]=1.[I:12]I>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([I:12])=[C:4]([O:9][CH2:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)OCC
Name
Quantity
6 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous Na2SO3
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature <10° C
STIRRING
Type
STIRRING
Details
After stirring 1 h the mixture
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with hexane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (0-5% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)I)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 509.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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